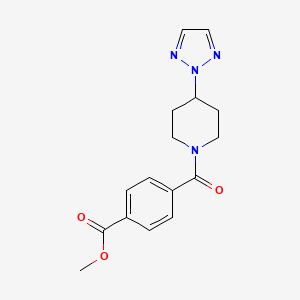

methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

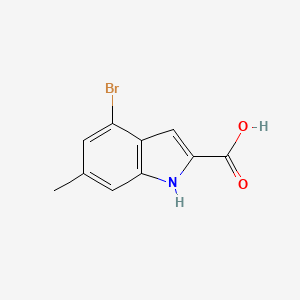

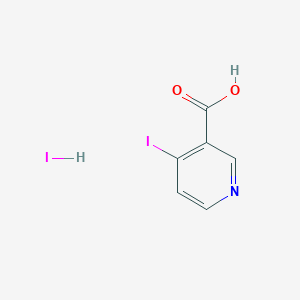

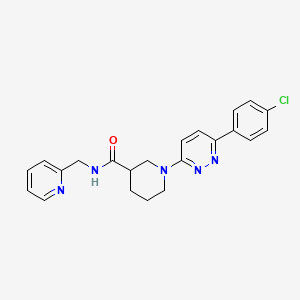

Methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate is a synthetic compound with an intriguing structure. It combines elements of both piperidine and triazole, making it a hybrid molecule. The presence of the triazole ring suggests potential biological activities, as 1,2,3-triazoles have been associated with antibacterial, antimalarial, and antiviral properties .

Synthesis Analysis

The synthesis of this compound involves a copper-catalyzed click reaction between 4-azido-7-chloroquinoline and an alkyne derivative of hydroxybenzotriazole (HOBt). The resulting quinoline-based [1,2,3]-triazole hybrid derivative was fully characterized using various spectroscopic techniques, including proton nuclear magnetic resonance (1H-NMR), carbon-13 nuclear magnetic resonance (13C-NMR), correlated spectroscopy (1H-1H-COSY), heteronuclear single quantum coherence (HSQC), and high-resolution mass spectrometry (HRMS) .

Physical And Chemical Properties Analysis

Mechanism of Action

Target of Action

Similar compounds with a 1,2,3-triazole ring system have been reported to exhibit a myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .

Mode of Action

For instance, some triazole derivatives have been shown to inhibit acetylcholinesterase, a key enzyme involved in neurodegenerative diseases .

Biochemical Pathways

For instance, inhibition of acetylcholinesterase by some triazole derivatives can affect cholinergic neurotransmission, which is a key pathway involved in memory and cognition .

Pharmacokinetics

The pharmacokinetic properties of similar compounds can be predicted using computational studies .

Result of Action

Based on the known activities of similar compounds, it can be speculated that this compound may have potential therapeutic effects in various conditions, such as bacterial infections, malaria, and viral diseases .

Advantages and Limitations for Lab Experiments

Methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate TPCB has several advantages for lab experiments. The compound is stable and can be easily synthesized. It is also soluble in several solvents, which makes it easy to work with. However, this compound TPCB has certain limitations. The compound is expensive to synthesize, which may limit its use in large-scale studies. It also has limited bioavailability, which may affect its therapeutic potential.

Future Directions

Methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate TPCB has several potential future directions for research. The compound has been studied for its potential use in the treatment of neurodegenerative diseases, but further studies are needed to fully understand its mechanism of action and therapeutic potential. This compound TPCB may also have potential applications in the treatment of cancer, inflammation, and other diseases. Future studies may focus on optimizing the synthesis process to make the compound more cost-effective and increasing its bioavailability to improve its therapeutic potential.

Conclusion

This compound 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate, or this compound TPCB, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is synthesized through a multistep process and has been extensively studied for its anti-inflammatory, anti-tumor, and anti-oxidant properties. This compound TPCB has also been studied for its potential use in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. Further studies are needed to fully understand the mechanism of action and therapeutic potential of this compound TPCB.

Synthesis Methods

The synthesis of methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate TPCB involves a multistep process that includes the reaction of 4-(2H-1,2,3-triazol-2-yl)piperidine-1-carboxylic acid with methyl 4-bromobenzoate to form the intermediate compound. The intermediate compound is then treated with a reducing agent to obtain the final product, this compound TPCB. The synthesis process is complex and requires expertise in organic chemistry.

Scientific Research Applications

Methyl 4-(4-(2H-1,2,3-triazol-2-yl)piperidine-1-carbonyl)benzoate TPCB has been extensively studied for its potential therapeutic applications. The compound has been shown to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. This compound TPCB has been found to inhibit the activity of certain enzymes that are involved in the progression of these diseases.

properties

IUPAC Name |

methyl 4-[4-(triazol-2-yl)piperidine-1-carbonyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4O3/c1-23-16(22)13-4-2-12(3-5-13)15(21)19-10-6-14(7-11-19)20-17-8-9-18-20/h2-5,8-9,14H,6-7,10-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUPCIVMCDHVLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)N3N=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methylamine hydrochloride](/img/structure/B2912340.png)

![2-(2-(4-(2-hydroxy-3-((2-methylbut-3-en-2-yl)oxy)propyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2912341.png)

![1-[2-(4-Fluorophenyl)-2-oxoethyl]-4-naphthalen-1-ylpyrazine-2,3-dione](/img/structure/B2912343.png)

![N-({4-[bis(4-fluorophenyl)methyl]piperazin-1-yl}carbonyl)-L-phenylalanine](/img/structure/B2912345.png)

![3-methyl-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2912349.png)

![(E)-2-amino-1-((4-fluorobenzylidene)amino)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2912355.png)

![N-[(1R,2S)-2-[3-(Trifluoromethyl)phenyl]cyclopentyl]oxirane-2-carboxamide](/img/structure/B2912360.png)

![(6-Benzyl-6-azaspiro[3.4]octan-8-yl)methanol](/img/structure/B2912363.png)